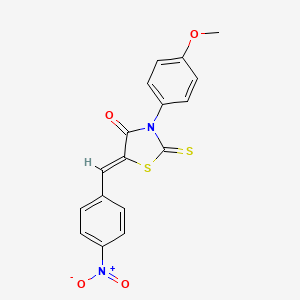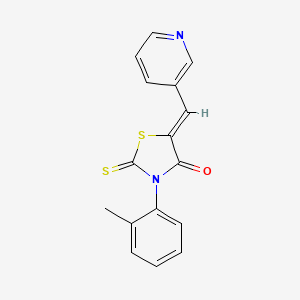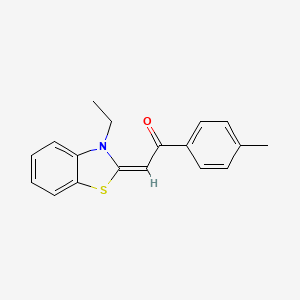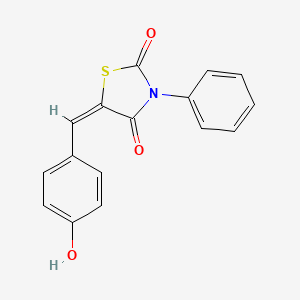![molecular formula C35H32O7 B3750377 3,11-bis(4-phenoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B3750377.png)
3,11-bis(4-phenoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one
Overview
Description
3,11-bis(4-phenoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one, commonly known as BTOP, is a chemical compound that has been extensively used in scientific research. BTOP belongs to the spiroketal family of compounds and has a unique chemical structure that makes it an ideal candidate for various research applications.
Mechanism of Action
BTOP exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the two primary activators of PKC. As a result, the downstream signaling pathways that are regulated by PKC are inhibited.
Biochemical and Physiological Effects:
The inhibition of PKC by BTOP has been shown to have various biochemical and physiological effects. For example, BTOP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been shown to reduce the secretion of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTOP in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC without affecting other cellular processes. However, one of the limitations of BTOP is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of BTOP in scientific research. One potential application is in the development of novel cancer therapies that target PKC. Another potential application is in the development of anti-inflammatory drugs that target the pro-inflammatory cytokines that are inhibited by BTOP. Additionally, further research is needed to explore the potential use of BTOP in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, BTOP is a unique chemical compound that has been extensively used in scientific research. Its high selectivity for PKC makes it an ideal candidate for various research applications, including cancer therapy and the development of anti-inflammatory drugs. Further research is needed to explore its potential use in the treatment of other diseases, and to overcome its limitations in experimental settings.
Scientific Research Applications
BTOP has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been found to be a potent and selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
3,11-bis(4-phenoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32O7/c36-33-34(21-37-31(38-22-34)25-11-15-29(16-12-25)41-27-7-3-1-4-8-27)19-20-35(33)23-39-32(40-24-35)26-13-17-30(18-14-26)42-28-9-5-2-6-10-28/h1-18,31-32H,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLUCCCOZSIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)C15COC(OC5)C6=CC=C(C=C6)OC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3750305.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B3750312.png)


![6-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B3750336.png)

![6-oxo-6H-benzo[c]chromen-3-yl 3,5-dinitrobenzoate](/img/structure/B3750347.png)

![5-[(4-ethylphenoxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3750359.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3750362.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3750384.png)
![3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide](/img/structure/B3750391.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3750399.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3750407.png)